1-ベンジル-4-メチルピロリジン-3-オール

概要

説明

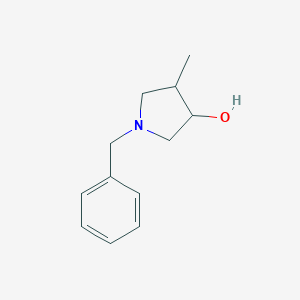

1-Benzyl-4-methylpyrrolidin-3-ol is an organic compound with the molecular formula C12H17NO It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

科学的研究の応用

1-Benzyl-4-methylpyrrolidin-3-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

作用機序

Target of Action

The primary target of 1-Benzyl-4-methylpyrrolidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Benzyl-4-methylpyrrolidin-3-ol interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function

Biochemical Pathways

The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection.

Result of Action

By acting as a CCR5 antagonist, 1-Benzyl-4-methylpyrrolidin-3-ol can potentially inhibit the entry of HIV-1 into cells . This could result in a decrease in the progression of HIV-1 infection.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of 1-Benzyl-4-methylpyrrolidin-3-ol may involve the catalytic hydrogenation of 1-benzyl-4-methylpyrrolidin-3-one. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1-Benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: 1-Benzyl-4-methylpyrrolidin-3-one.

Reduction: 1-Benzyl-4-methylpyrrolidin-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

1-Benzyl-4-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:

1-Benzylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

4-Methylpyrrolidin-3-ol: Lacks the benzyl group, affecting its hydrophobic interactions and overall properties.

1-Benzyl-3-methylpyrrolidin-3-ol: Similar structure but with different substitution patterns, leading to variations in activity and applications.

The uniqueness of 1-Benzyl-4-methylpyrrolidin-3-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.

生物活性

1-Benzyl-4-methylpyrrolidin-3-ol, with the molecular formula C₁₂H₁₇NO, is a pyrrolidine derivative that has gained attention for its biological activity, particularly as an antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of 1-Benzyl-4-methylpyrrolidin-3-ol

Chemical Structure and Properties:

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight: 191.27 g/mol

- Classification: Pyrrolidine derivative

The compound's structure features a benzyl group and a methyl substitution on the pyrrolidine ring, contributing to its unique chemical behavior and biological interactions.

1-Benzyl-4-methylpyrrolidin-3-ol primarily acts as an antagonist of the CCR5 receptor . This receptor is critical for the entry of HIV into host cells, making it a significant target for antiviral therapies.

Mechanism Details:

- Receptor Interaction: The compound binds to the CCR5 receptor, inhibiting its activity and thereby blocking HIV entry into cells.

- Biochemical Pathways: By antagonizing CCR5, this compound disrupts the signaling pathways that facilitate HIV infection, which could lead to potential therapeutic applications in HIV treatment.

Antiviral Properties

Research indicates that 1-benzyl-4-methylpyrrolidin-3-ol demonstrates significant antiviral activity by preventing HIV from entering host cells. This property positions it as a candidate for further development in anti-HIV therapies.

Other Biological Activities

While the primary focus has been on its antiviral properties, preliminary studies suggest that this compound may also exhibit:

- Neuroprotective Effects: Potential modulation of neurotransmitter systems.

- Antimicrobial Activity: Some derivatives have shown promise against various bacterial strains .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of 1-benzyl-4-methylpyrrolidin-3-ol in vitro against HIV-infected cell lines. Results indicated a dose-dependent inhibition of viral replication, with significant reductions in viral load observed at higher concentrations. The mechanism was attributed to its antagonistic action on CCR5 receptors.

Case Study 2: Synthesis and Derivatives

Research focused on synthesizing various derivatives of 1-benzyl-4-methylpyrrolidin-3-ol to enhance its biological activity. Modifications to the benzyl group and pyrrolidine ring were explored to improve binding affinity and selectivity for CCR5. Some derivatives exhibited enhanced antiviral potency compared to the parent compound.

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 1-Benzyl-4-methylpyrrolidin-3-ol | Antiviral (HIV) | CCR5 Antagonist |

| Benzimidazole Derivatives | Antimicrobial | Various targets |

| Pyrrolidine Derivatives | Neuroprotective | Neurotransmitter modulation |

This table highlights the distinct biological activities associated with different compounds while emphasizing the unique role of 1-benzyl-4-methylpyrrolidin-3-ol in antiviral applications.

特性

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFIGIMQABQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579830 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143728-93-2 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。